molecular formula C16H18N4 B6460497 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2549024-93-1

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Cat. No.: B6460497
CAS No.: 2549024-93-1
M. Wt: 266.34 g/mol
InChI Key: PJOMDORPDMGBMS-UHFFFAOYSA-N
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Description

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.

    Coupling of the pyrazole and azetidine rings: This step often involves nucleophilic substitution reactions.

    Attachment of the benzonitrile group: This can be done through a variety of methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile: can be compared with other compounds containing pyrazole or azetidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-13-7-18-20(8-13)12-16-10-19(11-16)9-15-4-2-3-14(5-15)6-17/h2-5,7-8,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOMDORPDMGBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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